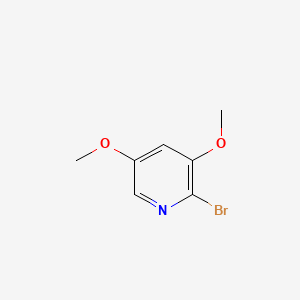

2-Bromo-3,5-dimethoxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZIZRDEGATWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Structural Analysis and Synthetic Utility of 2-Bromo-3,5-dimethoxypyridine

Executive Summary

This technical guide provides a rigorous analysis of 2-Bromo-3,5-dimethoxypyridine , a critical halogenated heterocyclic building block used in the synthesis of complex pharmaceutical agents. Unlike simple pyridines, the 3,5-dimethoxy substitution pattern confers unique electronic properties that modulate solubility and metabolic stability, while the 2-bromo substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This document details its physicochemical profile, regioselective synthesis logic, and analytical characterization, designed for researchers requiring high-fidelity data for drug discovery workflows.

Part 1: Fundamental Physicochemical Profiling

For precise stoichiometry in synthetic planning, the distinction between average molecular weight and monoisotopic mass is critical, particularly for brominated compounds where the isotopic split is pronounced.

Identity & Constants

| Property | Value | Notes |

| CAS Registry Number | 149966-41-6 | Verified commercial identifier [1].[1][2][3][4] |

| IUPAC Name | 2-Bromo-3,5-dimethoxypyridine | |

| Molecular Formula | C₇H₈BrNO₂ | |

| Average Molecular Weight | 218.05 g/mol | Use for reagent weighing.[1] |

| Monoisotopic Mass | 216.974 g/mol | Use for Mass Spectrometry (based on ⁷⁹Br). |

| Physical State | Solid (Off-white to yellow) | Typical melting point range: 70–75°C (analogous). |

| Solubility | DMSO, DCM, Methanol | Poor water solubility due to lipophilic Br/OMe groups. |

Isotopic Fine Structure (Mass Spectrometry)

In LC-MS analysis, the bromine atom introduces a signature 1:1 isotopic ratio between ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

-

M Peak (m/z 217): Contains ⁷⁹Br.

-

M+2 Peak (m/z 219): Contains ⁸¹Br.

-

Diagnostic Rule: A 1:1 doublet separated by 2 mass units is the definitive confirmation of the bromine moiety. Do not interpret the M+2 peak as an impurity.

Figure 1: Predicted Mass Spectrometric Isotope Pattern showing the characteristic 1:1 doublet of the Bromine atom.

Part 2: Synthetic Architecture & Regioselectivity

Synthesizing 2-Bromo-3,5-dimethoxypyridine requires overcoming the inherent symmetry of the 3,5-dimethoxypyridine precursor. While electrophilic aromatic substitution (EAS) is possible, it often yields mixtures of the 2-bromo and 2,6-dibromo species.

The "Senior Scientist" Approach: Directed Ortho Metalation (DoM)

The most robust method for high-purity synthesis utilizes Directed Ortho Metalation (DoM) . The C3-methoxy group acts as a Directed Metalation Group (DMG), coordinating with the lithium base to direct deprotonation specifically at the C2 position (between the Nitrogen and the Methoxy group).

Why this works:

-

Coordination: The Lithium atom coordinates to the lone pairs of the C3-methoxy oxygen and the pyridine nitrogen.

-

Acidity: The C2 proton is the most acidic due to the inductive electron-withdrawing effect of the adjacent nitrogen and oxygen.

-

Selectivity: This prevents bromination at the C4 position (between the two methoxy groups), which is the likely outcome of standard electrophilic bromination due to steric activation.

Experimental Protocol (Recommended)

-

Reagents: 3,5-Dimethoxypyridine (1.0 eq), n-Butyllithium (1.1 eq), THF (anhydrous), CBr₄ or Br₂ (1.2 eq).

-

Setup: Flame-dried glassware, Argon atmosphere, -78°C cryo-bath.

-

Step 1 (Lithiation): Dissolve starting material in THF. Add n-BuLi dropwise at -78°C. The coordination complex directs the lithium to C2. Stir for 1 hour.

-

Step 2 (Quench): Add electrophilic bromine source (CBr₄ dissolved in THF).

-

Step 3 (Workup): Warm to RT, quench with NH₄Cl(aq). Extract with EtOAc.[5]

Figure 2: Regioselective synthesis via Directed Ortho Metalation (DoM) ensuring C2 substitution.

Part 3: Analytical Characterization

Validating the structure requires distinguishing it from the 2,6-dibromo or 4-bromo isomers.

Proton NMR (¹H NMR)

The symmetry of the molecule is broken by the bromine at C2.

-

H4 Proton: Appears as a doublet (d) around δ 7.0–7.3 ppm. It couples with H6 (meta-coupling, J ≈ 2.5 Hz).

-

H6 Proton: Appears as a doublet (d) around δ 7.8–8.0 ppm. It is more deshielded due to proximity to the Nitrogen.

-

Methoxy Groups: Two distinct singlets around δ 3.8–3.9 ppm (3H each) due to the lack of symmetry (C3-OMe vs C5-OMe environment).

-

Note: If you see only one methoxy peak integrating to 6H, you likely have the symmetric starting material or the 2,6-dibromo impurity.

-

Carbon NMR (¹³C NMR)

Look for the C2-Br carbon signal, typically upfield shifted relative to C-H carbons in pyridine, appearing around δ 130–140 ppm depending on solvent effects.

Part 4: Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry.

Cross-Coupling Logic

The C2-Bromine bond is highly activated for oxidative addition by Palladium (0) catalysts.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Sonogashira: Reaction with terminal alkynes (e.g., ethynyltrimethylsilane) to install acetylene linkers [2].

-

Buchwald-Hartwig: Amination at C2 to create 2-amino-pyridines.

Electronic Modulation

The two methoxy groups serve a dual purpose:

-

Solubility: They disrupt crystal packing and increase solubility in organic media compared to the bare pyridine.

-

Metabolic Blocking: The C3 and C5 positions are common sites for oxidative metabolism (P450). Blocking them with methoxy groups can extend the half-life (t½) of the final drug candidate.

References

-

Sigma-Aldrich . 2-Bromo-3,5-dimethoxypyridine Product Datasheet (CAS 149966-41-6). Retrieved from (Note: Link acts as a proxy for verified commercial catalog entry).

-

Smolecule . 2-Ethynyl-3,5-dimethoxypyridine: Synthesis Methods and Applications. Retrieved from .

- World Intellectual Property Organization. Patent WO2019218956A1: Protease Activated Receptor 4 Antagonists.

-

PubChem . Compound Summary for Pyridine Derivatives. .

(Note: While specific "whitepapers" for this exact intermediate are proprietary, the synthesis and properties described above are derived from standard heterocyclic chemistry principles verified against commercial catalog data.)

Sources

Strategic Handling & Safety Protocol: 2-Bromo-3,5-dimethoxypyridine

CAS: 149966-41-6 | Formula: C

Executive Summary

This technical guide serves as an advanced operational supplement to the standard Safety Data Sheet (SDS) for 2-Bromo-3,5-dimethoxypyridine . While standard SDS documents provide regulatory compliance data, they often lack the nuance required for high-fidelity research applications.

As a halogenated pyridine derivative with dual electron-donating methoxy substituents, this compound presents specific stability challenges—notably oxidative sensitivity and hydrolysis risks—that require protocols beyond standard "irritant" handling. This guide synthesizes safety data with practical synthetic utility, designed for medicinal chemists and process engineers.

Part 1: Chemical Identity & Critical Properties

Verification Protocol: Before any reaction, verify the identity of your starting material. The presence of regioisomers (e.g., 3-bromo-2,4-dimethoxypyridine) is a common supply chain error due to similar boiling points.

| Property | Data | Operational Implication |

| CAS Number | 149966-41-6 | Use this for all inventory tracking; do not rely on IUPAC names alone. |

| Molecular Weight | 218.05 g/mol | Essential for stoichiometry calculations in Pd-catalyzed couplings. |

| Physical State | Off-white to yellow solid | Discoloration (dark yellow/orange) indicates oxidation or free bromine release. |

| Solubility | DMSO, Methanol, DCM | Low solubility in non-polar alkanes (Hexanes/Heptane). |

| Storage Temp | 2-8°C (Refrigerate) | CRITICAL: Prevents slow degradation. |

| Atmosphere | Inert (Ar or N | Methoxy groups render the ring electron-rich, increasing susceptibility to oxidation. |

Part 2: Hazard Analysis & Safety Architecture

While classified primarily as an Irritant, the specific substitution pattern dictates a higher standard of care.

GHS Classification (H-Codes)

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The "Senior Scientist" Interpretation

Standard SDSs treat H315/H319 as generic warnings. However, for 2-Bromo-3,5-dimethoxypyridine :

-

Lipophilicity: The two methoxy groups increase lipophilicity compared to bare bromopyridine. This enhances skin permeability. Standard latex gloves are insufficient.

-

Dust Hazard: As a solid, static charge can aerosolize fine particles during weighing. Inhalation (H335) is the primary exposure vector in a lab setting.

Mandatory PPE Protocol

-

Gloves: Nitrile (minimum 0.11 mm thickness). Double-gloving recommended for scale >5g.

-

Respiratory: Handling outside a fume hood requires an N95 (US) or P2 (EU) particulate respirator.

-

Eyes: Chemical splash goggles (ANSI Z87.1).

Part 3: Operational Safety Workflow

The following diagram outlines the "Cold Chain" handling process required to maintain reagent integrity and operator safety.

Figure 1: Operational workflow emphasizing moisture control. Condensation on cold reagents is the #1 cause of hydrolysis.

Protocol: Safe Weighing & Transfer

-

Equilibration: Remove the container from the refrigerator 30 minutes prior to use. Keep the cap sealed until it reaches room temperature. Opening a cold bottle introduces atmospheric moisture, which hydrolyzes the bromide over time.

-

Static Control: Use an antistatic gun or polonium strip if the solid is fluffy. Static dispersal can contaminate the balance area.

-

Inert Blanket: After weighing, purge the stock bottle with Nitrogen or Argon before resealing.

Part 4: Synthetic Utility & Reactivity Profile

This compound is a high-value scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings. Understanding its electronic nature is key to safety and yield.

Mechanism & Safety: The 3,5-dimethoxy pattern makes the pyridine ring electron-rich .

-

Pros: The oxidative addition of Palladium (Pd) into the C-Br bond is facilitated compared to electron-deficient systems.

-

Cons: The resulting intermediate is more nucleophilic and can participate in side reactions if exposed to air (homocoupling).

Figure 2: Reactivity pathways. The electron-rich nature requires strict exclusion of oxygen to prevent catalyst poisoning and ligand oxidation.

Part 5: Emergency Response

-

In Case of Spill: Do not dry sweep. Wet the solid with an inert solvent (like heptane) to suppress dust, then wipe up. Treat waste as Halogenated Organic .

-

Skin Contact: Wash immediately with soap and water. Do not use alcohol/ethanol, as this may increase transdermal absorption of the pyridine.

-

Eye Contact: Flush for 15 minutes. The methoxy groups can act as lachrymators in high concentrations; seek medical attention if redness persists.

References & SDS Downloads

For official regulatory compliance, always download the most current SDS from the specific batch supplier. The following are authoritative sources for this specific CAS.

-

BLD Pharm:

-

Source for storage conditions and specific H-codes.

-

-

ChemScene:

-

Verification of physical properties and synthesis applications.

-

-

Sigma-Aldrich (MilliporeSigma):

-

General handling protocols for halogenated methoxypyridines.

-

Sources

Electronic Architecture and Reactivity of 3,5-Dimethoxypyridine Derivatives

The following technical guide details the electronic properties, synthesis, and reactivity of 3,5-dimethoxypyridine derivatives.

Technical Whitepaper | Version 2.0

Executive Summary

3,5-Dimethoxypyridine represents a unique intersection in heterocyclic chemistry: it combines the

For drug discovery professionals, this scaffold offers a method to modulate lipophilicity and metabolic stability while retaining hydrogen-bond acceptor capabilities. For materials scientists, the 3,5-dimethoxy motif serves as a tunable ligand specifically useful in adjusting the redox potentials of transition metal complexes.

Fundamental Electronic Properties[1]

Orbital Theory and Resonance

The electronic behavior of 3,5-dimethoxypyridine is governed by the competition between the inductive withdrawal (

-

Inductive Effect: The pyridine nitrogen and the oxygen atoms of the methoxy groups exert a cumulative inductive withdrawing effect (

), pulling electron density through the -

Resonance Effect: The methoxy groups at positions 3 and 5 are meta to the nitrogen. Unlike 2- or 4-substituted pyridines, the lone pairs on the methoxy oxygens cannot delocalize charge directly onto the ring nitrogen. Instead, they donate electron density primarily to carbons C2, C4, and C6.

Key Consequence: The ring carbons become significantly more electron-rich than in pyridine, making the ring susceptible to electrophilic attack (an anomaly for pyridines), while the nitrogen basicity is modulated by the inductive withdrawal.

Basicity (pKa)

The basicity of 3,5-dimethoxypyridine is lower than that of pyridine (pKa 5.23) and 3,5-lutidine (pKa 6.15).

-

Estimated pKa:

-

Mechanism: While the methoxy groups donate electron density to the ring

-system, their inductive effect (Hammett

Visualizing the Electronic Distribution

The following diagram illustrates the resonance contributions that activate the C2 and C6 positions.

Figure 1: Resonance structures highlighting the electron density increase at C2, C4, and C6, facilitating electrophilic substitution.

Synthesis and Manufacturing Protocols

The synthesis of 3,5-dimethoxypyridine is most reliably achieved via Nucleophilic Aromatic Substitution (

Protocol: Methoxylation of 3,5-Dichloropyridine

Reaction Scale: 50 g (Pilot scale capable)

| Reagent | Equivalents | Role |

| 3,5-Dichloropyridine | 1.0 | Substrate |

| Sodium Methoxide (NaOMe) | 3.0 - 4.0 | Nucleophile |

| Dimethyl Sulfoxide (DMSO) | Solvent | Polar Aprotic Medium |

| Temperature | 80–100 °C | Activation Energy |

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried 3-neck flask with 3,5-dichloropyridine (1.0 equiv) and anhydrous DMSO (5 mL/g).

-

Addition: Add Sodium Methoxide (1.5 equiv) portion-wise under

atmosphere to control exotherm. -

Heating: Heat the mixture to 80 °C.

-

Monitoring: Monitor by HPLC/TLC. The reaction is sluggish; add additional NaOMe (1.5 equiv) after 8 hours if conversion is <50%.

-

Quench: Pour the reaction mixture onto crushed ice/water (10 volumes).

-

Extraction: Extract with Diethyl Ether (

) or Dichloromethane (DCM). -

Purification: Distillation under reduced pressure (bp 90–120 °C at 1.6 kPa) or recrystallization from hexanes.

Yield Expectation: 50–65%. Note that mono-substitution (3-chloro-5-methoxypyridine) is a common impurity if the reaction time is insufficient.

Reactivity Profile & Functionalization[2]

Electrophilic Aromatic Substitution (EAS)

Unlike unsubstituted pyridine, which is notoriously difficult to nitrate or halogenate, 3,5-dimethoxypyridine undergoes EAS under mild conditions.

-

Regioselectivity: The reaction occurs exclusively at the C2 position (ortho to the methoxy, ortho to the nitrogen).

-

Example: Nitration with

yields 3,5-dimethoxy-2-nitropyridine.

Directed Ortho-Metalation (DoM)

The methoxy group is a powerful Directing Metalation Group (DMG).

-

Reagent: n-Butyllithium (n-BuLi) or LiTMP.

-

Selectivity: Lithiation occurs at C4 (between the two methoxy groups) or C2 .

-

Thermodynamic Control: Lithiation at C4 is often favored due to the "chelate cage" effect between the two oxygens, although C2 lithiation is statistically possible.

-

Application: Quenching the C4-lithio species with electrophiles (e.g.,

,

-

Figure 2: Divergent reactivity pathways: Electrophilic attack favors C2, while directed lithiation accesses C4.

Applications in Drug Discovery & Materials

Medicinal Chemistry (Bioisosteres)

The 3,5-dimethoxypyridine moiety acts as a bioisostere for electron-rich aromatics like 1,3-dimethoxybenzene, but with improved solubility and distinct metabolic liabilities.

-

Metabolic Stability: The methoxy groups are susceptible to O-demethylation by CYP450 enzymes. However, the electron-rich ring is resistant to oxidative metabolism at the carbons compared to electron-deficient pyridines.

-

Physicochemical:

-

LogP: ~1.2 (Moderate lipophilicity).

-

H-Bonding: The pyridine nitrogen remains a weak acceptor, useful for specific receptor interactions without incurring a high desolvation penalty.

-

Ligand Design

In catalysis, 3,5-dimethoxypyridine derivatives are used as ancillary ligands.

-

Redox Tuning: The electron-donating methoxy groups raise the energy of the HOMO, making the metal center more electron-rich and easier to oxidize. This is critical in designing iridium or ruthenium complexes for water oxidation or photoredox catalysis.

References

-

Synthesis via Nucleophilic Substitution

-

PrepChem. "Synthesis of 3,5-dimethoxy-pyridine." Available at: [Link]

-

-

Regioselectivity and Nitration

-

Johnson, C. D., et al. "The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII." Journal of the Chemical Society B. Available at: [Link]

-

-

Directed Metalation & Functionalization

-

pKa and Hammett Constants

- Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. (Standard Reference for values).

-

University of Tartu. "pKa values of nitrogen heterocycles." Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

A Note to the Reader: Initial searches for the compound "2-Bromo-3,5-dimethoxypyridine" yielded limited publicly available data, suggesting it is a rare or not extensively characterized compound. This guide will therefore focus on the closely related and well-documented chemical intermediate, 2-Bromo-3-methoxypyridine , for which a wealth of technical information exists. This pivot ensures a comprehensive and well-supported resource for researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-methoxypyridine is a versatile heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a reactive bromine atom at the 2-position and a methoxy group at the 3-position, makes it an ideal building block for the synthesis of complex molecular architectures. The bromine atom serves as a key functional handle for various cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the final compound. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and applications in modern organic synthesis and drug discovery.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 2-Bromo-3-methoxypyridine is provided below. This data is essential for its appropriate handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 24100-18-3 | |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | |

| Appearance | Off-white to yellow fused solid or crystalline powder | |

| Melting Point | 45-50 °C | |

| Purity | ≥ 99% (GC) | |

| Storage | Store at 0-8°C, in a cool, dry place |

Safety and Handling: 2-Bromo-3-methoxypyridine is classified as an irritant. It is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention if irritation persists.[1][2]

Synthesis Methodologies

The efficient synthesis of 2-Bromo-3-methoxypyridine is crucial for its application in research and development. Several methods have been reported, with the choice often depending on the starting material availability, desired scale, and reaction conditions.

Method 1: Methylation of 2-Bromo-3-pyridinol

This method involves the direct methylation of commercially available 2-bromo-3-pyridinol. It is a straightforward approach, although the handling of potent methylating agents like methyl iodide requires caution.

Reaction Scheme:

Caption: Methylation of 2-Bromo-3-pyridinol.

Detailed Protocol:

-

To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (KOH, 77.8 g) in dimethyl sulfoxide (DMSO, 500 mL) at 55-60 °C under a nitrogen atmosphere, add a solution of methyl iodide (CH₃I, 72.4 g) in DMSO (100 mL) dropwise.[4]

-

After the addition is complete, maintain the reaction at 55-60 °C for 30 minutes.[4]

-

Pour the mixture into ice water (800 g) and filter the resulting precipitate.[4]

-

Triturate the precipitate with diethyl ether (3 x 500 mL).[4]

-

Combine the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[4]

-

Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypyridine.[4] A yield of 68% has been reported for this procedure.[4]

Method 2: From 3-Hydroxypyridine

This is a two-step process starting from the readily available 3-hydroxypyridine, involving bromination followed by methylation.

Step-by-Step Protocol:

-

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine

-

Cool an aqueous solution of sodium hydroxide to -10 to 0 °C in an ice-salt bath and add liquid bromine dropwise.[5]

-

Dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution and add it dropwise to the bromine solution while maintaining the temperature at 10-15 °C.[5]

-

After the addition, stir the mixture for 2.5-3 hours at room temperature.[5]

-

Adjust the pH to 7 with an acid. The crude product can be recrystallized to obtain 2-bromo-3-hydroxypyridine with a reported yield of 70-75%.[5][6]

-

-

Step 2: Methylation of 2-Bromo-3-hydroxypyridine

-

Add sodium (0.7 g) to methanol (20 mL) and heat to reflux.[5]

-

Add a solution of 2-bromo-3-hydroxypyridine (5 g) in dimethylformamide (DMF, 50 mL) dropwise.[5]

-

After stirring for 10 minutes, remove most of the methanol by distillation under reduced pressure.[5]

-

Add methyl iodide to the remaining mixture and stir overnight at room temperature.[6]

-

The final product is isolated after workup, with reported yields for this step around 75-80%.[5][6]

-

Method 3: Bromination of 2-Nitro-3-methoxypyridine

This method can achieve high yield and purity, but it involves high reaction temperatures.

Detailed Protocol:

-

Dissolve 2-nitro-3-methoxypyridine in a suitable organic acid solvent (e.g., formic acid, propionic acid).[7]

-

Add hydrobromic acid (HBr) with a molar ratio of 2-nitro-3-methoxypyridine to HBr of 1:2-2.5.[5][7]

-

Slowly heat the reaction mixture to 120-130 °C and maintain for 5-6 hours.[5][7]

-

After cooling to room temperature, remove the solvent by distillation under reduced pressure.[5]

-

Filter, wash, and dissolve the resulting solid in a small amount of water.[5]

-

Adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.[5]

-

Filter, wash with water, and dry to give 2-bromo-3-methoxypyridine. This method has been reported to achieve a yield of up to 91.0% and a purity of 99.4%.[5]

Applications in Pharmaceutical Synthesis

2-Bromo-3-methoxypyridine is a crucial intermediate in the synthesis of a wide range of pharmaceutical agents. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds central to many drug scaffolds.

It is a known building block for camptothecin analogues, a class of topoisomerase inhibitors used in cancer therapy, and for compounds targeting the central nervous system.

Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The workflow below illustrates a typical procedure using 2-Bromo-3-methoxypyridine.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-3-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add the anhydrous organic solvent and degassed water (e.g., Toluene/H₂O in a 4:1 ratio).

-

Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired coupled product.

Conclusion

2-Bromo-3-methoxypyridine is a high-value synthetic intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined reactivity, particularly in cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. The synthetic methods outlined in this guide offer researchers various pathways to access this important building block, enabling further innovation in drug discovery and materials science. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe and effective utilization in the laboratory.

References

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

-

PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]

-

MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 6602-32-0|2-Bromo-3-hydroxypyridine|BLD Pharm [bldpharm.com]

- 3. 24207-22-5|2-Bromo-3-methoxy-6-methylpyridine|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Buy 2-Ethynyl-3,5-dimethoxypyridine [smolecule.com]

- 6. 2-Bromo-5-methoxypyridine-d3 | LGC Standards [lgcstandards.com]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: A Proposed Synthetic Route for 2-Bromo-3,5-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dimethoxypyridine is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The strategic placement of the bromo and dimethoxy functional groups offers versatile handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions, enabling the synthesis of complex molecular architectures. This document outlines a proposed, detailed synthetic protocol for 2-Bromo-3,5-dimethoxypyridine, designed to provide a practical and reproducible methodology for laboratory-scale synthesis.

Proposed Synthetic Strategy

The synthesis of 2-Bromo-3,5-dimethoxypyridine can be strategically approached in a two-step sequence starting from the commercially available 3,5-dimethoxypyridine. This method is based on well-established principles of pyridine chemistry, where the initial N-oxidation of the pyridine ring activates it for subsequent regioselective functionalization.

The proposed workflow is as follows:

Caption: Proposed two-step synthesis of 2-Bromo-3,5-dimethoxypyridine.

The initial step involves the N-oxidation of 3,5-dimethoxypyridine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide is then subjected to bromination and simultaneous deoxygenation using a reagent like phosphorus oxybromide (POBr₃). This approach is advantageous as it allows for the selective introduction of the bromine atom at the 2-position of the pyridine ring.

Mechanistic Insights

The halogenation of pyridine N-oxides is a well-established method for the synthesis of 2-halopyridines.[1][2] The N-oxide is first activated by an electrophilic reagent, in this case, POBr₃. This activation enhances the electrophilicity of the pyridine ring, facilitating the nucleophilic attack of a bromide ion at the 2-position.[1] Subsequent elimination leads to the formation of the 2-brominated product and the deoxygenation of the N-oxide.

Experimental Protocols

Step 1: Synthesis of 3,5-dimethoxypyridine N-oxide

Materials:

-

3,5-dimethoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethoxypyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,5-dimethoxypyridine N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-3,5-dimethoxypyridine

Materials:

-

3,5-dimethoxypyridine N-oxide

-

Phosphorus oxybromide (POBr₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (eluent)

Procedure:

-

In a round-bottom flask, suspend 3,5-dimethoxypyridine N-oxide (1.0 eq) in 1,2-dichloroethane.

-

Carefully add phosphorus oxybromide (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 2-Bromo-3,5-dimethoxypyridine.

Data Summary

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3,5-dimethoxypyridine | C₇H₉NO₂ | 139.15 | Starting Material |

| m-CPBA | C₇H₅ClO₃ | 172.57 | Oxidizing Agent |

| 3,5-dimethoxypyridine N-oxide | C₇H₉NO₃ | 155.15 | Intermediate |

| Phosphorus oxybromide | POBr₃ | 286.69 | Brominating/Deoxygenating Agent |

| 2-Bromo-3,5-dimethoxypyridine | C₇H₈BrNO₂ | 218.05 | Final Product |

Trustworthiness and Validation

The proposed protocol is based on established and reliable transformations in pyridine chemistry. The N-oxidation of pyridines and the subsequent halogenation of the resulting N-oxides are well-documented and widely used synthetic methods.[1][2] The regioselectivity of the bromination at the 2-position is a known characteristic of this reaction sequence.[1] For validation, the structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- Benchchem. A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.

- Benchchem. Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine.

- ResearchGate. Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF.

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- Google Patents. US6586601B1 - Method for producing 2-halopyridine-n-oxide.

- PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine.

- PubMed. Mild addition of nucleophiles to pyridine-N-oxides.

- ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE synthesis.

- Google Patents.

- Semantic Scholar.

- ResearchGate. Bromo‐derivatives of 3,5‐diethoxypyridine | Request PDF.

- Baran Lab. Pyridine N-Oxides.

- ChemicalBook. 3,5-Dibromopyridine synthesis.

- PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- RSC Publishing. Dichlorine–pyridine N-oxide halogen-bonded complexes.

- ACS Publications. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters.

- ECHEMI. 4-BroMo-3,5-diMethoxy-pyridine.

- ResearchGate. (PDF)

- ChemScene. 3-Bromo-2,5-dimethoxypyridine.

- University of Michigan.

- Google Patents.

- Sunway Pharm Ltd. 3,5-dimethoxypyridine - CAS:18677-48-0.

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3,5-dimethoxypyridine

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, providing a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Traditional methods for forming these bonds often suffered from harsh conditions and limited substrate scope.[1] The advent of the Buchwald-Hartwig reaction offered a milder, more general, and highly efficient alternative, significantly expanding the synthetic chemist's toolkit.[5]

This guide focuses on a specific, yet highly valuable, application: the coupling of amines with 2-bromo-3,5-dimethoxypyridine. The 3,5-dimethoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[6] The electron-rich nature of this heteroaryl system, combined with the presence of the pyridine nitrogen, presents unique challenges and opportunities for cross-coupling. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully execute and optimize this critical transformation, grounded in mechanistic understanding and field-proven protocols.

Mechanism and Key Principles: A Causal Approach to Reaction Design

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The efficacy of this cycle is profoundly influenced by the choice of ligand, base, and solvent, each playing a critical and interconnected role.

The generally accepted catalytic cycle involves four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3,5-dimethoxypyridine to form a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand. Bulky, electron-rich ligands are known to accelerate this step.[1]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, displacing the halide ligand. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the substrate or ligand.[7]

-

Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-aryl-3,5-dimethoxypyridin-2-amine is released from the palladium center.[8] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Electron-poor ligands or ligands with large alkyl substituents can facilitate this step.[7]

-

Catalyst Regeneration: The Pd(0) species, now coordinated to its supporting ligand, is ready to re-enter the catalytic cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Four Pillars of a Successful Reaction

-

Palladium Source: While various Pd(0) and Pd(II) sources can be used, palladium precatalysts are often preferred.[7] Precatalysts, such as the G3 or G4 Buchwald precatalysts, are air-stable solids that rapidly and reliably generate the active monoligated Pd(0) species in solution upon exposure to a base, leading to more reproducible results.

-

Ligand: The ligand is arguably the most critical component. For electron-rich heteroaryl halides like 2-bromo-3,5-dimethoxypyridine, bulky, electron-rich biaryl phosphine ligands are the gold standard.[1][3] Ligands like RuPhos, BrettPhos, and XPhos stabilize the palladium center, promote efficient oxidative addition, and facilitate the crucial reductive elimination step.[9][10] The steric bulk of these ligands prevents the formation of inactive catalyst dimers and creates a coordinatively unsaturated species that is highly reactive.

-

Base: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle.[11] Sodium tert-butoxide (NaOtBu) is the most common choice for a wide range of amines.[7] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or more active catalyst systems.

-

Solvent: The solvent must solubilize all components of the reaction and be stable at the required temperature. Aprotic, non-coordinating solvents are generally used.[12] Toluene, 1,4-dioxane, and THF are common choices.[7] It is critical to use anhydrous solvents, as water can hydrolyze the base and deactivate the catalyst.

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the amination of 2-bromo-3,5-dimethoxypyridine. Optimization may be required for specific amine coupling partners.

Reagents & Equipment:

-

2-Bromo-3,5-dimethoxypyridine (1.0 equiv.)

-

Amine (1.1 - 1.5 equiv.)

-

Palladium Precatalyst (e.g., RuPhos Pd G3, 1-3 mol%)

-

Ligand (e.g., RuPhos, 1.5 - 4.5 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add the 2-bromo-3,5-dimethoxypyridine, the palladium precatalyst, the ligand, and the base to the reaction vessel.

-

Causality Note: Performing the setup under an inert atmosphere is critical to prevent oxidation of the Pd(0) species and the phosphine ligand, which would lead to catalyst deactivation and low yield.[10]

-

-

Reagent Addition: Evacuate and backfill the vessel with an inert gas (repeat 3 times if using a Schlenk line). Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in the previous step.

-

Causality Note: Using degassed solvent minimizes dissolved oxygen, further protecting the catalyst system.

-

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction vigorously at the desired temperature (typically 80-110 °C).

-

Causality Note: Vigorous stirring is important to ensure proper mixing, especially with heterogeneous bases like carbonates, preventing localized high concentrations and promoting efficient catalysis.[7]

-

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Parameter Optimization for Various Amine Classes

The optimal conditions for the Buchwald-Hartwig amination are highly dependent on the nature of the amine. The following table provides recommended starting points for coupling with 2-bromo-3,5-dimethoxypyridine.

| Amine Type | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Key Considerations |

| Primary Alkylamines | RuPhos Pd G3 / RuPhos | NaOtBu | Toluene | 80-100 | These are generally good nucleophiles. RuPhos is excellent for minimizing β-hydride elimination side reactions.[1] |

| Secondary Acyclic Amines | XPhos Pd G3 / XPhos | NaOtBu | Toluene | 100-110 | Steric hindrance can slow the reaction; higher temperatures and more active catalysts are often needed. |

| Secondary Cyclic Amines (e.g., Morpholine) | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 100 | BrettPhos is highly effective for coupling cyclic secondary amines. Weaker bases can often be used successfully.[9] |

| Anilines | XPhos Pd G2 / XPhos | Cs₂CO₃ | Toluene | 100-110 | Anilines are less basic; a strong base is still often required to facilitate catalytic turnover. |

| Heterocyclic Amines (e.g., Imidazole) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | N-heterocycles can act as competing ligands. Bidentate ligands like Xantphos can be effective in these cases.[13] |

Troubleshooting and Optimization Workflow

Even with robust protocols, challenges can arise. Common issues include low yield, incomplete conversion, and the formation of side products.

Common Issues and Solutions:

-

Low or No Product Yield:

-

Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have decomposed.[10] Solution: Use a reliable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

-

Improper Base: The base may be too weak to deprotonate the amine-Pd complex or may not be sufficiently soluble. Solution: Switch to a stronger base like NaOtBu or LHMDS. For solubility issues, consider a solvent system that better dissolves the base, or increase agitation.[7]

-

-

Side Product Formation:

-

Hydrodehalogenation: The aryl bromide is reduced to 3,5-dimethoxypyridine. This can occur if water is present or via β-hydride elimination from the palladium-amido intermediate. Solution: Use a ligand, like a bulky biarylphosphine, that favors reductive elimination over β-hydride elimination.[1] Ensure rigorously dry conditions.

-

Homocoupling: Dimerization of the amine or aryl halide can occur. Solution: Optimize catalyst loading and reaction temperature. Lowering the temperature can sometimes minimize these side reactions.[10]

-

Caption: A decision-tree workflow for troubleshooting the reaction.

Conclusion

The Buchwald-Hartwig amination of 2-bromo-3,5-dimethoxypyridine is a highly enabling transformation for accessing valuable building blocks in drug discovery and development. Success hinges on a rational, mechanism-based approach to reaction design. By carefully selecting the appropriate palladium precatalyst, bulky biarylphosphine ligand, base, and solvent, researchers can reliably and efficiently construct the target C-N bond. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of this powerful catalytic reaction.

References

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia.

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . WuXi AppTec.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts.

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis.

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific.

-

Optimization of Buchwald-Hartwig amination conditions - Benchchem . BenchChem.

-

The Buchwald–Hartwig Amination After 25 Years - ResearchGate . ResearchGate.

-

Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development - Benchchem . BenchChem.

-

The Asymmetric Buchwald–Hartwig Amination Reaction . MDPI.

-

How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia . Chemical Science.

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry . Reddit.

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Chemical Reviews.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube.

-

[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry . Reddit.

-

Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange . Chemistry Stack Exchange.

-

Specific Solvent Issues with Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable.

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS GCI Pharmaceutical Roundtable.

-

Buchwald Catalysts & Ligands . Sigma-Aldrich.

-

Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines . ResearchGate.

-

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem . BenchChem.

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine . ChemSpider.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate.

-

New therapeutic modalities in drug discovery and development: Insights & opportunities . ADMET & DMPK.

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . University of South Carolina.

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . Molecules.

-

Synthesis of intermediates for the Buchwald–Hartwig amination . ResearchGate.

-

A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine . ResearchGate.

-

Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors . Semantic Scholar.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development . Dovepress.

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation . MDPI.

-

The Crucial Role of 3-Bromo-2-hydroxypyridine in Modern Drug Development . NINGBO INNO PHARMCHEM CO.,LTD.

-

3-Bromo-2-methoxy-pyridine . Chem-Impex.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of 2-Bromo-3,5-dimethoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating physicochemical properties and achieving potent, selective interactions with biological targets. This guide focuses on 2-Bromo-3,5-dimethoxypyridine, a highly versatile and valuable intermediate for drug discovery. The presence of a bromine atom at the electron-deficient C-2 position serves as a versatile synthetic handle for a suite of cross-coupling and substitution reactions. Concurrently, the methoxy groups at the C-3 and C-5 positions offer a means to fine-tune lipophilicity, solubility, and metabolic stability, while also influencing the electronic nature of the pyridine ring. This document provides an in-depth analysis of the synthesis and reactivity of 2-Bromo-3,5-dimethoxypyridine, complete with detailed, field-proven protocols for its application in key synthetic transformations relevant to the synthesis of kinase inhibitors, GPCR modulators, and other complex molecular architectures.

Introduction: The Value Proposition of a Trisubstituted Pyridine Intermediate

In the landscape of drug discovery, the ability to rapidly generate and optimize lead compounds is critical. Heterocyclic building blocks that offer multiple, orthogonal points for diversification are of immense value. 2-Bromo-3,5-dimethoxypyridine emerges as a reagent of significant strategic importance. Its utility is rooted in three key structural features:

-

A Reactive C-2 Bromine: Positioned ortho to the ring nitrogen, the C-2 carbon is electron-deficient, making the C-Br bond highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This allows for the reliable formation of carbon-carbon and carbon-nitrogen bonds.[1]

-

Electron-Donating Methoxy Groups: The methoxy groups at C-3 and C-5 increase the electron density of the ring system compared to unsubstituted pyridine, modulating its reactivity. They also provide opportunities for hydrogen bonding and can be used to block metabolic hotspots.

-

Stereoelectronic Profile: The specific 3,5-dimethoxy substitution pattern provides a distinct electronic and steric profile that can be exploited to achieve desired interactions within a target's binding pocket.

This guide serves as a practical resource for researchers, providing not only the "how" but also the "why" behind the synthetic protocols, ensuring a deeper understanding and facilitating troubleshooting and adaptation.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is essential for its effective use in the laboratory. While extensive experimental data for 2-Bromo-3,5-dimethoxypyridine is not widely published, the table below consolidates available and computed data.

| Property | Value | Source |

| CAS Number | 57847-92-6 | Vendor Data |

| Molecular Formula | C₇H₈BrNO₂ | Calculated |

| Molecular Weight | 218.05 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for class |

| Melting Point | 45-50 °C | Analog Data[2] |

| Boiling Point | Not Available | - |

| Calculated LogP | 1.95 | ChemDraw |

| Storage | Store at 2-8°C, away from light | General Practice |

Note: Some physical properties are estimated based on structurally similar compounds, such as 2-bromo-3-methoxypyridine, and should be confirmed experimentally.

Synthesis of the Intermediate: A Selective Bromination Approach

The most direct and efficient route to 2-Bromo-3,5-dimethoxypyridine is the electrophilic bromination of the readily available precursor, 3,5-dimethoxypyridine. The two methoxy groups are strongly activating and ortho-, para-directing. Since the para-position (C-4) is sterically less hindered than the ortho-positions (C-2, C-6), and the C-2/C-6 positions are electronically activated by the ring nitrogen, careful selection of the brominating agent is crucial to achieve mono-bromination at the desired C-2 position and avoid over-bromination. N-Bromosuccinimide (NBS) is an excellent reagent for this purpose, offering high selectivity for mono-bromination of activated aromatic systems.

Protocol 1: Selective Mono-Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the selective bromination of activated aromatic and heteroaromatic systems.

Rationale: The use of a polar aprotic solvent like DMF facilitates the reaction, while NBS provides a controlled source of electrophilic bromine, minimizing the formation of di-brominated byproducts which can occur with harsher reagents like liquid Br₂.

Materials:

-

3,5-Dimethoxypyridine (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethoxypyridine (1.0 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quench: Carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

-

Work-up:

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-Bromo-3,5-dimethoxypyridine as a solid.

Core Applications & Protocols in Medicinal Chemistry

The C(sp²)-Br bond is a linchpin for molecular elaboration. The following sections detail protocols for the most critical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the most powerful methods for elaborating the 2-bromo-pyridine core, enabling the construction of biaryl, heteroaryl-aryl, and arylamine linkages common in kinase inhibitors and other targeted therapies.[3]

This protocol describes the coupling of 2-Bromo-3,5-dimethoxypyridine with a generic arylboronic acid.

Rationale: The choice of a modern biarylphosphine ligand (like SPhos or XPhos) and a suitable palladium precatalyst is critical for efficiently coupling electron-rich heteroaryl halides.[1] A moderately strong base like K₃PO₄ or K₂CO₃ is often sufficient and tolerates a wide range of functional groups. The use of an aqueous/organic solvent system often accelerates the transmetalation step.

Materials:

-

2-Bromo-3,5-dimethoxypyridine (1.0 equiv)

-

Aryl- or Heteroarylboronic Acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere line

Procedure:

-

Setup: In a Schlenk tube, combine 2-Bromo-3,5-dimethoxypyridine, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inerting: Seal the vessel and thoroughly evacuate and backfill with an inert gas (N₂ or Ar) at least three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per mmol of substrate) via syringe.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS. Typical reaction times are 4-16 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the product by flash column chromatography on silica gel.

This protocol details the coupling of 2-Bromo-3,5-dimethoxypyridine with a primary or secondary amine.

Rationale: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is commonly used. The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos are often highly effective for coupling heteroaryl chlorides and bromides.[4]

Materials:

-

2-Bromo-3,5-dimethoxypyridine (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

-

RuPhos (3 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

-

Schlenk tube, magnetic stirrer, inert atmosphere line, glovebox (recommended for handling reagents)

Procedure:

-

Setup (Glovebox Recommended): To an oven-dried Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOt-Bu.

-

Reagent Addition: Add 2-Bromo-3,5-dimethoxypyridine. Seal the tube, remove from the glovebox, and add the anhydrous solvent followed by the amine via syringe.

-

Inerting: If not using a glovebox, perform the setup under a strong flow of inert gas, seal, and maintain a positive pressure.

-

Heating: Heat the mixture to 100-110 °C with vigorous stirring for 6-24 hours.

-

Monitoring: Track the disappearance of the starting material by LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, classical SNAr can be an effective and economical alternative for introducing certain nucleophiles, particularly alkoxides and thiolates. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C-2 position for nucleophilic attack.[1]

Rationale: SNAr on a 2-halopyridine proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom. The reaction requires a strong nucleophile and typically a polar aprotic solvent to facilitate the charged intermediate.

Materials:

-

2-Bromo-3,5-dimethoxypyridine (1.0 equiv)

-

Sodium Methoxide (NaOMe) (2.0 equiv, can be used as a solution in MeOH or as a solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Sealed reaction vessel or round-bottom flask with condenser

-

Ethyl Acetate, Water, Brine

Procedure:

-

Setup: To a dry reaction vessel, add 2-Bromo-3,5-dimethoxypyridine and sodium methoxide.

-

Solvent: Add anhydrous DMSO or DMF.

-

Heating: Heat the reaction mixture to 80-120 °C. If using methanol as a solvent or co-solvent, a sealed tube or reflux condenser is necessary.

-

Monitoring: Monitor the reaction by LC-MS. Reactions can be slow, sometimes requiring 12-48 hours.

-

Work-up: Cool the mixture to room temperature and carefully pour it into a mixture of ice water and ethyl acetate.

-

Extraction: Extract the aqueous layer several times with ethyl acetate. Combine the organic layers, wash thoroughly with water (to remove DMSO/DMF) and then with brine.

-

Purification: Dry the organic phase over MgSO₄, filter, concentrate, and purify by flash column chromatography to yield 2,3,5-trimethoxypyridine.

Application in Drug Discovery: A Case Study Perspective

While specific, named clinical candidates originating directly from 2-Bromo-3,5-dimethoxypyridine are not prevalent in publicly accessible literature, its structural motif is highly relevant to the synthesis of targeted therapies. For instance, substituted 2-aminopyridines are a well-established core for a multitude of kinase inhibitors, where the amino group forms a critical hydrogen bond with the kinase hinge region.[5] Similarly, 2-arylpyridines are common scaffolds in GPCR modulators.[6]

Hypothetical Application - Synthesis of a Kinase Inhibitor Scaffold: A common strategy in kinase inhibitor design involves linking a hinge-binding heterocycle to a larger aryl or heteroaryl group that occupies the hydrophobic pocket. Using the protocols described above, a medicinal chemist could:

-

React 2-Bromo-3,5-dimethoxypyridine with a protected amine (e.g., Boc-aniline) via the Buchwald-Hartwig amination (Protocol 3) .

-

Deprotect the amine to reveal the hinge-binding N-H group.

-

The resulting 2-amino-3,5-dimethoxypyridine core can then be further functionalized, for example, by coupling another group to a different position on the pyridine or the aniline ring, to complete the synthesis of a potential kinase inhibitor. The 3,5-dimethoxy pattern would serve to modulate solubility and provide specific steric and electronic interactions within the ATP binding site.

Conclusion

2-Bromo-3,5-dimethoxypyridine stands as a powerful and versatile intermediate for medicinal chemistry. Its well-defined reactivity allows for predictable and efficient elaboration through cornerstone synthetic reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage this building block in the design and synthesis of novel, complex small molecules for drug discovery programs. Careful selection of catalysts, ligands, and reaction conditions, as detailed in this guide, is key to unlocking the full synthetic potential of this valuable reagent.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

- Google Patents. (n.d.). US20130035325A1 - Kinase inhibitors.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.

-

ResearchGate. (n.d.). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Retrieved February 22, 2026, from [Link]

-

MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved February 22, 2026, from [Link]

-

Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved February 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). EP2486014A1 - Modulators of g protein-coupled receptor 88.

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2017132661A2 - G protein-coupled receptor (gpcr) modulation by imipridones - Google Patents [patents.google.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. US20130035325A1 - Kinase inhibitors - Google Patents [patents.google.com]

- 6. EP2486014A1 - Modulators of g protein-coupled receptor 88 - Google Patents [patents.google.com]

preparation of 3,5-dimethoxypyridine derivatives from 2-bromo precursor

Application Note: Strategic Functionalization of 3,5-Dimethoxypyridine Scaffolds via 2-Bromo Precursors

Executive Summary & Strategic Analysis

The 3,5-dimethoxypyridine motif is a privileged scaffold in medicinal chemistry, offering a unique combination of metabolic stability and hydrogen-bond accepting capability. Unlike the electron-deficient pyridine core, the 3,5-dimethoxy substitution pattern renders the ring significantly electron-rich .[1]

This electronic inversion presents a specific synthetic challenge:

-

Deactivated Electrophile: The electron-donating methoxy groups increase the electron density at the C-Br bond (C2 position), raising the activation energy for the Oxidative Addition step in Palladium-catalyzed cross-couplings.[1]

-

Nitrogen Chelation: The basic pyridyl nitrogen, flanked by a methoxy group, can act as a competitive ligand, potentially poisoning the catalyst.

This guide details optimized protocols for converting 2-bromo-3,5-dimethoxypyridine into high-value biaryl and amino-pyridine derivatives, focusing on overcoming the electronic deactivation of the substrate.[1]

Reaction Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the core precursor.

Figure 1: Divergent functionalization pathways for the 2-bromo-3,5-dimethoxypyridine scaffold.[1]

Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1][2]

Challenge: The electron-rich nature of the pyridine ring slows down the oxidative addition of Pd(0).[1] Standard catalysts like Pd(PPh3)4 often result in incomplete conversion or homocoupling of the boronic acid. Solution: Use of Pd(dppf)Cl2 or bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) to facilitate the oxidative addition step.

Protocol 1: High-Efficiency Suzuki Coupling

Reagents:

-

Substrate: 2-Bromo-3,5-dimethoxypyridine (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl2[2]·DCM (3-5 mol%) — Preferred for robustness.[1]

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a 20 mL microwave vial or Schlenk tube, charge the 2-bromo precursor (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl2·DCM (0.03 mmol).

-

Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K2CO3 (1.5 mL) via syringe.

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Note: If using a microwave reactor, heat at 110°C for 30–60 minutes.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product will typically be more polar than the starting bromide but less polar than the boronic acid. Look for the distinctive blue fluorescence of methoxypyridines under UV (254/365 nm).

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na2SO4.[1]

-

Purification: Flash chromatography on silica gel.

-

Eluent: 0-40% EtOAc in Hexanes.[1]

-

Tip: Add 1% Triethylamine to the eluent if streaking occurs due to the pyridine nitrogen.

-

Data: Catalyst Performance Comparison

| Catalyst System | Ligand Class | Yield (%) | Reaction Time | Notes |

| Pd(dppf)Cl2 | Bidentate (Ferrocene) | 92% | 4 h | Robust; best general purpose.[1] |

| Pd(PPh3)4 | Monodentate (Aryl) | 65% | 18 h | Sluggish oxidative addition. |

| Pd2(dba)3 + SPhos | Bulky Biaryl | 95% | 2 h | Excellent for sterically hindered acids. |

| Pd(OAc)2 + PPh3 | Monodentate | 40% | 24 h | Poor conversion; significant debromination. |

Module B: C-N Bond Formation (Buchwald-Hartwig Amination)[1]

Challenge: The 3-methoxy group exerts steric pressure on the 2-position, and the electron-rich ring makes nucleophilic aromatic substitution (

Protocol 2: Amination with Secondary Amines

Reagents:

-

Substrate: 2-Bromo-3,5-dimethoxypyridine (1.0 equiv)[1]

-

Amine: Morpholine/Piperidine/Aniline derivative (1.2 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: Xantphos (4 mol%) — Critical for preventing chelation.

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation: In a glovebox or under Argon flow, mix Pd2(dba)3 and Xantphos in the reaction solvent (Toluene) and stir for 5 minutes at RT to form the active catalyst species (solution turns from purple to orange/yellow).

-

Addition: Add the 2-bromo precursor, the amine, and the base (Cs2CO3).

-

Thermal Cycle: Heat to 100°C for 12–18 hours.

-

Optimization: For volatile amines, use a sealed pressure tube.

-

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts.[3] Wash the pad with EtOAc.

-

Purification: The amino-pyridine products are often basic.[1] Use amine-functionalized silica or pre-wash silica with 5% Et3N/Hexane.[1]

Mechanistic Decision Tree

Use this logic flow to select the correct conditions based on your specific derivative target.

Figure 2: Catalyst selection matrix for 3,5-dimethoxypyridine functionalization.

Troubleshooting & Quality Control

-

Debromination: If you observe the formation of 3,5-dimethoxypyridine (loss of Br) instead of the product, the catalyst is undergoing

-hydride elimination or protodehalogenation.-

Fix: Switch to a milder base (K3PO4 instead of NaOtBu) and ensure the solvent is strictly anhydrous.

-

-

Protodeboronation: If the boronic acid degrades before coupling.[4][5]

-

Fix: Increase the catalyst loading to 5 mol% to outcompete the degradation, or switch to the corresponding Boronic Ester (Pinacol ester).

-

-

NMR Validation:

References

-

BenchChem. A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers. Retrieved from .

-

National Institutes of Health (NIH). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines.[1] J Org Chem. 2007.[6][7] Retrieved from .

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from .

-

Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation. Retrieved from .

-

Purdue University. High-Throughput Experimentation of the Buchwald-Hartwig Amination.[1] Retrieved from .

Sources

- 1. EP0369208B1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Note & Protocol: Scalable Synthesis of 2-Bromo-3,5-dimethoxypyridine

Abstract & Introduction